2-(4-Nitrophenyl)-2-oxoethyl furan-2-carboxylate
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Overview
Description
2-(4-Nitrophenyl)-2-oxoethyl 2-furoate is an organic compound that belongs to the class of furan derivatives. It is characterized by the presence of a nitrophenyl group and a furoate ester. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)-2-oxoethyl 2-furoate typically involves the esterification of 2-furoic acid with 2-(4-nitrophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of 2-(4-nitrophenyl)-2-oxoethyl 2-furoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-2-oxoethyl 2-furoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group on the phenyl ring makes the compound susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products Formed
Nucleophilic Substitution: Substituted phenyl derivatives.
Reduction: 2-(4-Aminophenyl)-2-oxoethyl 2-furoate.
Hydrolysis: 2-Furoic acid and 2-(4-nitrophenyl)-2-oxoethanol.
Scientific Research Applications
2-(4-Nitrophenyl)-2-oxoethyl 2-furoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interfere with bacterial cell wall synthesis.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 2-furoate involves its interaction with specific molecular targets. The nitrophenyl group can interact with nucleophilic sites on enzymes or other proteins, leading to inhibition of their activity. The furoate ester moiety can also participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Similar in structure but contains a fluorine atom instead of a hydrogen atom on the phenyl ring.
2-Chloro-4-nitrophenyl 2-furoate: Contains a chlorine atom instead of a hydrogen atom on the phenyl ring.
Uniqueness
2-(4-Nitrophenyl)-2-oxoethyl 2-furoate is unique due to its specific combination of a nitrophenyl group and a furoate ester, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H9NO6 |
---|---|
Molecular Weight |
275.21 g/mol |
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] furan-2-carboxylate |
InChI |
InChI=1S/C13H9NO6/c15-11(8-20-13(16)12-2-1-7-19-12)9-3-5-10(6-4-9)14(17)18/h1-7H,8H2 |
InChI Key |
ZJPHEYRDEFJNHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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